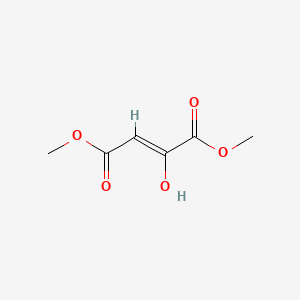
2-Butenedioic acid,2-hydroxy-,1,4-dimethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butenedioic acid,2-hydroxy-,1,4-dimethyl ester is a useful research compound. Its molecular formula is C6H8O5 and its molecular weight is 160.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Butenedioic acid, 2-hydroxy-, 1,4-dimethyl ester, commonly known as dimethyl malate, is an organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₆H₁₀O₅
- Molecular Weight : 162.141 g/mol
- Density : 1.2 g/cm³
- Boiling Point : 249.6 °C
- Flash Point : 100.1 °C
Dimethyl malate is involved in several biochemical pathways, particularly in metabolic processes. It functions primarily as a metabolite in the tricarboxylic acid (TCA) cycle, playing a role in energy production and metabolic regulation. Its biological activity can be attributed to:
- Inhibition of Enzymes : It has been shown to inhibit enzymes involved in metabolic pathways, potentially affecting energy metabolism and biosynthesis.
- Antioxidant Properties : Dimethyl malate exhibits antioxidant activity, which helps mitigate oxidative stress in cells.
Biological Activities
- Antimicrobial Activity : Research indicates that dimethyl malate has antimicrobial properties against various pathogens. It may disrupt the cell membrane integrity of bacteria, leading to cell lysis.
- Anti-inflammatory Effects : Studies have suggested that this compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines.
- Potential Neuroprotective Effects : Preliminary studies indicate that dimethyl malate may have neuroprotective properties, potentially benefiting conditions like neurodegeneration.
Case Study 1: Toxicological Assessment
A study conducted by the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) assessed the toxicity of dimethyl malate in animal models. The findings included:
- Acute Toxicity : Mice exposed to high doses (up to 1470 mg/kg) exhibited symptoms such as reduced mobility and ataxia. The LD50 was determined to be approximately 1200 mg/kg for male mice.
- Histopathological Changes : Examination revealed liver and kidney damage at higher doses, indicating potential organ toxicity with excessive exposure .
Case Study 2: Antimicrobial Efficacy
In a laboratory setting, dimethyl malate was tested against various bacterial strains:
- Results : It demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
- Mechanism : The compound was found to disrupt bacterial cell walls, leading to increased permeability and eventual cell death .
Comparative Analysis
| Property | Dimethyl Malate | Other Similar Compounds |
|---|---|---|
| Molecular Weight | 162.141 g/mol | Varies |
| Antimicrobial Activity | Yes | Depends on structure |
| Neuroprotective Potential | Yes (preliminary evidence) | Limited for most similar compounds |
| Enzyme Inhibition | Yes | Varies |
属性
IUPAC Name |
dimethyl (Z)-2-hydroxybut-2-enedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O5/c1-10-5(8)3-4(7)6(9)11-2/h3,7H,1-2H3/b4-3- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPVQDFPFGCSEC-ARJAWSKDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C(C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C(/C(=O)OC)\O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














